Hexamethylenetetramine-d12

Description

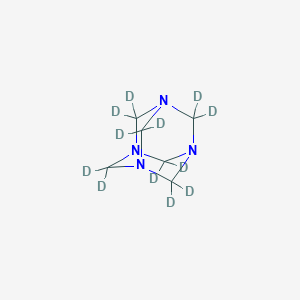

Hexamethylenetetramine-d12 (HMT-d12) is a fully deuterated derivative of hexamethylenetetramine (HMT), where all 12 hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₆D₁₂N₄, with a molecular weight of 152.26 g/mol (vs. 140.19 g/mol for non-deuterated HMT) . HMT-d12 retains the cage-like adamantane structure of HMT but exhibits isotopic distinctions critical for applications in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatographic analysis as an isotopic internal standard . It is synthesized via deuterated reagents under controlled conditions and is commercially available in milligram quantities for research purposes .

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4,6,6,8,8,9,9,10,10-dodecadeuterio-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYKSIONXSXAKP-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(N2C(N3C(N1C(N(C2([2H])[2H])C3([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481251 | |

| Record name | Hexamethylenetetramine-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23304-08-7 | |

| Record name | Hexamethylenetetramine-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In vapor-phase synthesis, CD₂O and ND₃ gases react over acidic catalysts (e.g., phosphoric acid-impregnated silica) at 50–70°C and 1–2 atm pressure:

Key Parameters :

-

Temperature : Elevated temperatures (60–80°C) accelerate reaction kinetics but risk thermal decomposition.

-

Catalyst : Acidic catalysts (H₃PO₄, H₂SO₄) enhance proton abstraction and cage formation.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Isotopic Purity | 97–99 atom% D |

| Reaction Time | 4–6 hours |

Advantages :

-

High throughput suitable for industrial production.

-

Minimal solvent waste.

Limitations :

-

Requires anhydrous ND₃ gas, increasing costs.

-

Catalyst deactivation due to D₂O byproduct accumulation.

Solution-Phase Synthesis

Aqueous vs. Non-Aqueous Systems

In aqueous systems, CD₂O (40% in D₂O) reacts with ND₃ (25% in D₂O) at 25–40°C. Non-aqueous methods use deuterated solvents (e.g., dioxane-d₈) to minimize proton exchange:

Table 1: Solution-Phase Reaction Optimization

| Solvent | Temp (°C) | ND₃:CD₂O Ratio | Yield (%) |

|---|---|---|---|

| D₂O | 30 | 1:1.5 | 75 |

| Dioxane-d₈ | 40 | 1:2 | 82 |

| THF-d₈ | 50 | 1:1.8 | 68 |

Kinetic Isotope Effects

Deuterium substitution reduces reaction rates by 15–20% compared to protonated analogs due to higher C-D bond stability. Stirring rates >500 rpm mitigate mass transfer limitations in viscous D₂O solutions.

Post-Synthetic Deuteration

Multi-Step Deprotonation Strategy

Adapting methods from nucleoside deuteration, HMT undergoes sequential deprotonation using strong bases (e.g., LDA, n-BuLi) followed by quenching with D₂O:

-

Deprotonation :

-

Deuteration :

Conditions :

-

Solvent: THF-d₈/HMPA (9:1) at -78°C.

-

Bases: 5 equiv LDA + 4 equiv n-BuLi.

Yield : 30–40% after purification.

Isotopic Exchange in Acidic Media

HMT-d₀ refluxed in D₂O with DCl catalyzes H/D exchange at labile positions (e.g., N-H). However, this method achieves only 70–80% deuterium incorporation.

Catalytic Methods

Heterogeneous Catalysis

γ-Alumina (γ-Al₂O₃) and zeolites enhance deuteration efficiency in vapor-phase systems:

Table 2: Catalyst Performance Comparison

| Catalyst | Temp (°C) | ND₃ Conversion (%) | HMT-d12 Purity (%) |

|---|---|---|---|

| γ-Al₂O₃ | 70 | 92 | 98 |

| H-ZSM-5 | 65 | 88 | 95 |

| SiO₂-H₃PO₄ | 60 | 85 | 97 |

Homogeneous Catalysis

Ionic liquids (e.g., [BMIM][NTf₂]) enable solvent-free reactions at lower temperatures (40–50°C), achieving 89% yield with 99% D purity.

Purification and Characterization

Recrystallization Protocols

HMT-d12 is recrystallized from hot D₂O (3–5 cycles) to remove protonated impurities. Each cycle improves isotopic purity by 1–2%.

Analytical Techniques

-

NMR : NMR confirms absence of proton signals (δ 4.8–5.2 ppm).

-

MS : ESI-MS shows m/z 152.26 ([M+H]⁺).

-

IR : C-D stretches at 2100–2200 cm⁻¹.

Industrial-Scale Production Challenges

Cost Drivers

-

ND₃ accounts for 60% of raw material costs.

-

Energy-intensive distillation steps for D₂O recovery.

Contamination Risks

-

Ambient moisture introduces protons, reducing isotopic purity.

-

Solutions: Glovebox (<1 ppm H₂O), deuterated solvent storage under N₂.

Recent Advances (2023–2025)

Chemical Reactions Analysis

Acid Hydrolysis and Decomposition

HMTA-d12 decomposes in acidic environments to form deuterated formaldehyde (CD₂O) and ammonia-d3 (ND₃). This reaction is pH-dependent and follows the mechanism:

-

Conditions : Reaction occurs at pH < 6 and elevated temperatures (50–70°C) .

-

Applications : Used to generate deuterated formaldehyde for isotopic labeling in pharmaceutical research .

Oxidation Reactions

HMTA-d12 reacts with oxidizing agents like hydrogen peroxide (H₂O₂) to form hexamethylene triperoxide diamine-d12 (HMTD-d12), an explosive compound:

-

Key Findings :

Reduction Reactions

Reduction with agents such as lithium aluminum hydride (LiAlH₄) yields methanol-d4 (CD₃OD) and ammonia-d3:

Substitution Reactions

HMTA-d12 undergoes halogenation to form deuterated derivatives. For example, reaction with chlorine (Cl₂) produces chlorinated HMTA analogs:

Delépine Reaction

HMTA-d12 reacts with alkyl halides (R-X) to form quaternary ammonium salts, which hydrolyze to primary amines:

Duff and Sommelet Reactions

-

Duff Reaction : HMTA-d12 acts as a formylating agent, introducing deuterated formyl groups into aromatic rings .

-

Sommelet Reaction : Produces benzaldehydes via formylation of aryl halides .

Table 1: Key Reactions of HMTA-d12

Research Findings

-

Isotopic Fractionation : Carbon and nitrogen isotope ratios (δ¹³C, δ¹⁵N) in HMTA-d12 and HMTD-d12 show linear relationships under controlled synthesis, aiding forensic investigations .

-

Aggregation Behavior : HMTA-d12 forms hetero-aggregates with water at low concentrations and self-aggregates at higher concentrations, influencing reaction kinetics .

Scientific Research Applications

Chemical Applications

Organic Synthesis

HMT-d12 is a valuable reagent in organic synthesis due to its ability to act as a formyl carbon source in several reactions. It is particularly useful in:

- Duff Reaction : Used to synthesize aromatic aldehydes.

- Sommelet Reaction : Facilitates the formation of various carbonyl compounds.

- Delepine Reaction : Provides primary amino groups for further chemical transformations.

The incorporation of deuterium allows for precise tracking of reaction mechanisms and pathways, making it an essential tool in mechanistic studies.

Comparison with Non-Deuterated Compounds

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Hexamethylenetetramine (HMT) | C6H12N4 | Widely used in pharmaceuticals and as a urinary antiseptic. |

| Urotropine | C6H12N4 | Another name for HMT, used similarly. |

| 1,3-Dimethyl-hexamethylenetetramine | C8H16N4 | Methylated derivative with distinct solubility properties. |

Biological Applications

Metabolic Studies

In biological research, HMT-d12 serves as a tracer for metabolic pathways. Its deuterated nature allows researchers to monitor the fate of labeled compounds within biological systems. This capability is crucial for understanding metabolic processes and interactions at a molecular level.

Pharmaceutical Development

The compound is also explored in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts. The presence of deuterium can alter the metabolic stability and bioavailability of drugs, leading to enhanced therapeutic efficacy .

Industrial Applications

Electrolyte Additive in Batteries

HMT-d12 has been investigated as an electrolyte additive in lithium-ion batteries. Its inclusion has shown promising results in enhancing capacity retention and preventing the deposition of manganese ions during cycling, thereby improving battery performance .

Production of Deuterated Solvents

In industrial settings, HMT-d12 is utilized in the production of deuterated solvents and specialty chemicals. These solvents are essential for NMR spectroscopy and other analytical techniques where isotopic labeling is required.

Case Studies

- Mechanistic Studies Using HMT-d12 : A study demonstrated the use of HMT-d12 to trace reaction pathways in complex organic reactions, providing insights into reaction kinetics that are not observable with non-labeled compounds. The results highlighted how deuterium substitution affects molecular interactions and reactivity .

- Pharmaceutical Research : Research involving HMT-d12 as a precursor for deuterated drug candidates showed that these compounds had significantly improved metabolic profiles compared to their non-deuterated analogs, underscoring the importance of isotopic labeling in drug development .

Mechanism of Action

The mechanism of action of hexamethylenetetramine-d12 involves its ability to release formaldehyde-d2 and ammonia-d3 under acidic conditions. These released compounds can then participate in various chemical reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various deuterated products .

Comparison with Similar Compounds

Structural and Physical Properties

| Property | HMT (C₆H₁₂N₄) | HMT-d12 (C₆D₁₂N₄) |

|---|---|---|

| Molecular Weight | 140.19 g/mol | 152.26 g/mol |

| CAS Number | 100-97-0 | 23304-08-7 |

| Density | 1.33 g/cm³ | Slightly higher (estimated) |

| Solubility | 895 g/L in water (20°C) | Reduced due to deuteration |

| Melting Point | 280°C (sublimes) | Similar, ~280°C |

HMT-d12’s higher molecular weight and deuterium substitution alter its vibrational modes (detectable via IR spectroscopy) and solubility. These changes are pivotal in isotopic labeling studies, where deuterium minimizes interference from protonated solvents in NMR .

Chemical Reactivity and Stability

- Thermal Decomposition : Both compounds decompose upon heating. HMT releases formaldehyde (H₂CO) and ammonia (NH₃) , while HMT-d12 generates deuterated formaldehyde (D₂CO) and deuterated ammonia (ND₃) . This isotopic divergence is exploited in reaction mechanism studies .

- Catalytic Activity: HMT acts as a catalyst in organic transformations (e.g., synthesizing 2-amino-4H-pyrans) .

- Coordination Chemistry: HMT forms complexes with metals (e.g., magnesium carboxylates) via nitrogen lone pairs .

Comparison with Other Deuterated Compounds

While HMT-d12 is structurally unique, its role as a deuterated internal standard aligns with other deuterated reagents (e.g., squalane-d62, hexanal-d12) used in analytical chemistry. Key distinctions include:

- Structural Complexity : HMT-d12’s adamantane-like cage structure enables applications in coordination chemistry, unlike linear deuterated alkanes .

- Isotopic Purity : HMT-d12 is typically ≥98 atom% D, comparable to commercial deuterated standards .

Research Findings and Case Studies

- Coordination Chemistry : HMT-d12 forms deuterated magnesium carboxylate complexes, studied via FT-IR and thermal analysis to probe deuteration effects on hydrogen bonding .

- Catalysis : In a study comparing HMT and HMT-d12 as catalysts, deuterium substitution reduced reaction rates in proton-sensitive steps, highlighting kinetic isotope effects .

- Analytical Applications : HMT-d12 improved quantification accuracy of HMT in environmental samples by compensating for matrix effects in LC-MS .

Biological Activity

Hexamethylenetetramine-d12 (HMTA-d12), a deuterated form of hexamethylenetetramine, has garnered attention in various fields due to its unique properties and potential biological applications. This article delves into the biological activity of HMTA-d12, examining its antimicrobial properties, biochemical interactions, and implications in research.

Overview of this compound

This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its utility in isotopic labeling for biochemical studies. This compound is a white crystalline solid, highly soluble in water and polar organic solvents, and is primarily used as a reagent in organic synthesis and metabolic studies.

Synthesis and Characterization

Research has shown that HMTA and its metal complexes exhibit significant antimicrobial activity. A study on metal complexes of HMTA demonstrated that while the uncomplexed ligand showed limited activity against certain bacteria, the cobalt complexes exhibited broad-spectrum antimicrobial effects, outperforming standard antibiotics like gentamicin against specific strains such as Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of HMTA Complexes

| Complex | Activity Against Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Cobalt Complex 1 | Klebsiella pneumoniae | 30 |

| Cobalt Complex 2 | E. coli, S. flexineri | 28 |

| Hexamethylenetetramine | S. typhi | 10 |

| Cobalt Complex 3 | Proteus vulgaris, M. morganii | 25 |

The increase in antimicrobial activity upon complexation can be explained by Overton's concept of cell permeability and chelation theory, which suggests that the lipophilicity of metal complexes enhances their ability to penetrate bacterial membranes .

Biochemical Interactions

HMTA-d12 serves multiple roles in biochemical reactions. It acts as a formyl carbon source in various organic synthesis reactions, including the Duff and Sommelet reactions. Its deuterated nature allows for tracing metabolic pathways in biological systems, providing insights into the behavior of deuterated compounds within living organisms .

Table 2: Biochemical Properties of HMTA-d12

| Property | Description |

|---|---|

| Solubility | Highly soluble in water and polar solvents |

| Role in Reactions | Formyl carbon source in organic synthesis |

| Cellular Effects | Used as an electrolyte additive in batteries |

Research Applications

The unique isotopic labeling capabilities of HMTA-d12 make it particularly valuable in scientific research. Its applications span across:

- Chemistry : As a reagent for synthesizing deuterated compounds.

- Biology : In metabolic studies to trace pathways involving deuterated molecules.

- Medicine : In the development of deuterated drugs that may exhibit improved pharmacokinetic properties.

- Industry : For producing deuterated solvents and specialty chemicals .

Case Studies

Recent studies have highlighted the effectiveness of HMTA-d12 in various applications:

- Antimicrobial Efficacy : A comparative analysis showed that HMTA complexes significantly inhibited bacterial growth compared to their non-complexed counterparts, underscoring the importance of metal coordination in enhancing biological activity .

- Metabolic Pathway Tracing : In metabolic studies, HMTA-d12 was utilized to track the incorporation of deuterium into metabolic products, aiding researchers in understanding metabolic pathways more clearly .

- Electrolyte Additive Studies : Research indicated that HMTA-d12 could prevent the deposition of Mn²⁺ ions in lithium-ion batteries, demonstrating its versatility beyond traditional chemical applications .

Q & A

Q. What are the key physicochemical properties of hexamethylenetetramine-d12 relevant to experimental design?

Hexamethylenetetramine-d12 (C6D12N4) exhibits a static dielectric constant of 2.67 ± 0.05 and atomic polarization of 2.8 ± 0.7 cm³, consistent with its non-deuterated analog, as confirmed by infrared-active mode analysis . Its refractive index (sodium-D line) is experimentally indistinguishable from the non-deuterated form, making it suitable for optical studies requiring isotopic substitution without altering light-matter interactions .

Q. How should hexamethylenetetramine-d12 be handled safely in laboratory settings?

- Ventilation : Use local exhaust ventilation during synthesis or handling to avoid inhalation of fine particles .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use self-contained breathing apparatus (SCBA) in case of fire .

- Storage : Store in airtight containers at room temperature, away from heat sources or oxidizers. Avoid accumulation of dust to prevent explosion risks .

- Spill Management : Collect scattered particles with non-sparking tools and dispose of in approved waste facilities .

Q. What role does this compound play in organic synthesis methodologies?

It serves as a deuterated catalyst or intermediate in reactions requiring isotopic labeling. For example, in the synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde, it reacts with 2,6-dimethylphenol under trifluoroacetic acid at 80°C, with reaction progress monitored via <sup>1</sup>H NMR . Its deuterated structure minimizes proton interference in mechanistic studies of acid-catalyzed processes.

Advanced Research Questions

Q. How does deuteration affect the vibrational modes and spectroscopic analysis of hexamethylenetetramine?

Deuteration shifts the infrared-active vibrational frequencies due to reduced mass effects, enabling precise differentiation between C-H and C-D bonds. For instance, longitudinal and transverse modes in hexamethylenetetramine-d12 exhibit measurable deviations in dipole moment derivatives compared to the non-deuterated form, critical for interpreting Raman or FTIR spectra . These shifts are quantifiable using density functional theory (DFT) simulations paired with experimental data.

Q. What methodologies are recommended for analyzing the isotopic purity of hexamethylenetetramine-d12?

- Mass Spectrometry (MS) : High-resolution MS detects isotopic peaks (e.g., m/z 152.26 for C6D12N4) to confirm ≥98 atom% D purity .

- Nuclear Magnetic Resonance (NMR) : <sup>2</sup>H NMR quantifies deuterium incorporation, while <sup>13</sup>C NMR verifies structural integrity .

- Elemental Analysis : Combustion analysis validates carbon, nitrogen, and deuterium content against theoretical values .

Q. How can researchers resolve contradictions in thermal stability data for this compound?

Discrepancies in decomposition temperatures may arise from experimental conditions. For example:

- Controlled Environments : Under inert gas, decomposition occurs above 280°C, releasing deuterated ammonia (ND3) .

- Oxidative Conditions : Trace oxygen accelerates decomposition at lower temperatures (~200°C), producing mixed oxides . Mitigation involves thermogravimetric analysis (TGA) under standardized atmospheres and cross-validation with gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts .

Methodological Considerations

Q. What experimental controls are essential when using hexamethylenetetramine-d12 in kinetic studies?

- Isotopic Dilution : Use internal standards (e.g., d12-labeled vs. non-deuterated analogs) to correct for kinetic isotope effects (KIE) .

- Blank Reactions : Perform parallel reactions with non-deuterated hexamethylenetetramine to isolate isotopic contributions to reaction rates .

Q. How can researchers optimize synthetic yields when deuterating hexamethylenetetramine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.